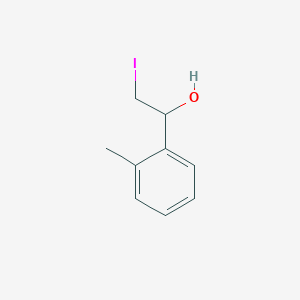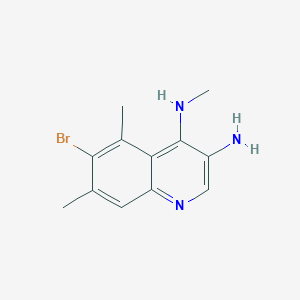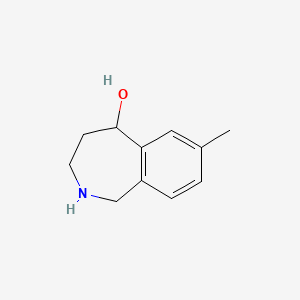
7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol is a heterocyclic compound that belongs to the benzazepine class. This compound is characterized by a seven-membered ring structure fused with a benzene ring and contains a hydroxyl group at the fifth position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride, followed by desilylation, oxidation, and cyclization via reductive amination, can yield the desired benzazepine derivative .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the ring structure or functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the benzene ring or the azepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the benzene or azepine ring.
Scientific Research Applications
7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol include other benzazepine derivatives such as:
- 7-chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one
- 7-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the hydroxyl group at the fifth position. This unique structure can confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol |
InChI |
InChI=1S/C11H15NO/c1-8-2-3-9-7-12-5-4-11(13)10(9)6-8/h2-3,6,11-13H,4-5,7H2,1H3 |
InChI Key |
XWAWAABLCKLLQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CNCCC2O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


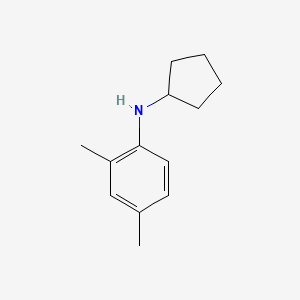

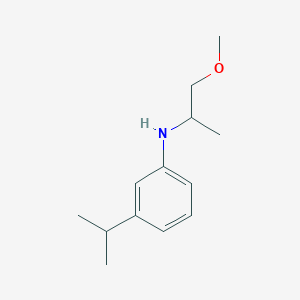
![(Cyclopropylmethyl)[(4-nitrophenyl)methyl]amine](/img/structure/B13267940.png)
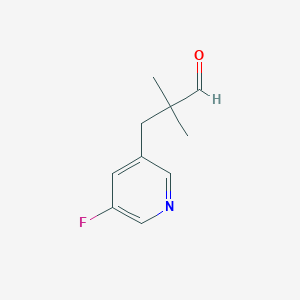
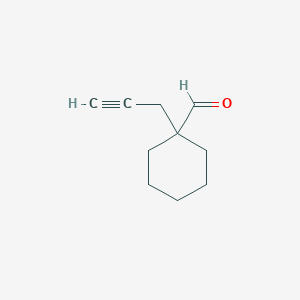

![2-(2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B13267964.png)
![3-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13267966.png)
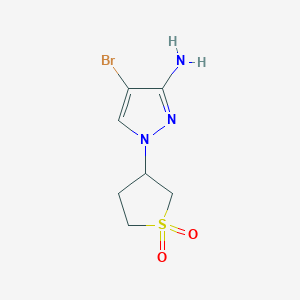
![(3-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B13267986.png)
